Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzylsulfanyl group, a fluorophenyl group, and a prop-2-en-1-yl ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the triazolopyrimidine core.
Esterification: The prop-2-en-1-yl ester can be formed through an esterification reaction involving the carboxylic acid group on the triazolopyrimidine core and prop-2-en-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, thiols, appropriate solvents (e.g., dimethylformamide)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced triazolopyrimidine derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has potential as a bioactive compound with applications in studying enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- counterparts. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21FN4O2S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
prop-2-enyl 2-benzylsulfanyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21FN4O2S/c1-3-13-30-21(29)19-15(2)25-22-26-23(31-14-16-7-5-4-6-8-16)27-28(22)20(19)17-9-11-18(24)12-10-17/h3-12,20H,1,13-14H2,2H3,(H,25,26,27) |
InChI Key |
GPDIZQXDKLQCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)F)C(=O)OCC=C |
Origin of Product |
United States |
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